

## FB23-2 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: FB23-2

Cat. No.: B607420

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## **Application Notes and Protocols for FB23-2**

For Researchers, Scientists, and Drug Development Professionals

### **Product Information**

• Product Name: FB23-2

• Formal Name: 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-N-hydroxy-benzamide[1]

CAS Number: 2243736-45-8[1]

Molecular Formula: C18H15Cl2N3O3[1]

Molecular Weight: 392.24 g/mol [2]

Appearance: White to beige solid powder

# Solubility

**FB23-2** is a small molecule that is insoluble in water and ethanol[2]. Its solubility in organic solvents can vary between different vendors and batches, potentially due to factors like solvent purity, moisture content, temperature, and polymorphism[3]. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions[2].

Table 1: Solubility of FB23-2 in Common Laboratory Solvents



Solvent	Reported Solubility	Concentration (mM)	Source
DMSO	78 mg/mL	~198.85 mM	Selleck Chemicals[2]
60 mg/mL	~152.97 mM	Probechem[4]	
12 mg/mL	~30.59 mM	Selleck Chemicals[2]	-
2 mg/mL	~5.10 mM	Sigma-Aldrich	_
Slightly soluble	Not specified	Cayman Chemical[1]	-
DMF	Slightly soluble	Not specified	Cayman Chemical[1]
Methanol	Slightly soluble	Not specified	Cayman Chemical[1]
Water	Insoluble	Not applicable	Selleck Chemicals[2]
Ethanol	Insoluble	Not applicable	Selleck Chemicals[2]

## **Mechanism of Action & Biological Activity**

**FB23-2** is a potent and selective inhibitor of the N6-methyladenosine (m<sup>6</sup>A) RNA demethylase, the fat mass and obesity-associated protein (FTO)[2][5][6]. Dysregulation of FTO is implicated in various diseases, including cancer[7].

**FB23-2** was developed through structure-based rational design to directly bind to the FTO catalytic domain, selectively inhibiting its  $m^6A$  demethylase activity with an in vitro  $IC_{50}$  of approximately 2.6  $\mu$ M[4][5][8]. This inhibition leads to an increase in the global levels of  $m^6A$  modification on the mRNA of key oncogenes and tumor suppressors[8].

In acute myeloid leukemia (AML), FTO inhibition by FB23-2 has been shown to:

- Suppress Proliferation: It effectively inhibits the proliferation of a wide range of AML cell lines and patient-derived primary AML cells[5][7].
- Promote Differentiation and Apoptosis: The compound induces cell cycle arrest at the G1 phase and promotes myeloid differentiation and apoptosis in AML cells[5][8].



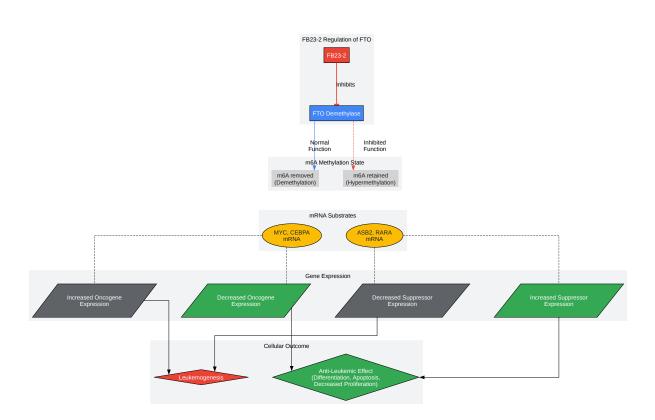




• Regulate Gene Expression: It alters the expression of critical FTO target genes. By increasing m<sup>6</sup>A levels, it upregulates the expression of tumor suppressors ASB2 and RARA and downregulates the expression of oncogenes MYC and CEBPA[5][8][9].

**FB23-2** exhibits high selectivity for FTO over other AlkB family demethylases like ALKBH5 and shows minimal inhibitory activity against a broad panel of human kinases and oncogenic proteases[7][8].





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Caption: Mechanism of FB23-2 action on the FTO signaling pathway.



# **Experimental Protocols**Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **FB23-2** for subsequent dilution in experimental assays.

#### Materials:

- FB23-2 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

#### Protocol:

- Aseptically weigh the desired amount of FB23-2 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM). For example, to make a 10 mM stock solution from 3.92 mg of FB23-2 (MW=392.24), add 1 mL of DMSO.
- Vortex or sonicate briefly at room temperature until the powder is completely dissolved, resulting in a clear solution.
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage[2].

### In Vitro AML Cell Treatment Protocol

Objective: To assess the effect of **FB23-2** on the proliferation, differentiation, or apoptosis of AML cells (e.g., NB4, MONOMAC6) in culture.

#### Materials:



- AML cell lines
- Complete cell culture medium
- FB23-2 DMSO stock solution (from Protocol 4.1)
- Multi-well cell culture plates
- Reagents for downstream analysis (e.g., proliferation assay kit, flow cytometry antibodies)

#### Protocol:

- Seed AML cells in multi-well plates at the desired density and allow them to acclimate.
- Prepare a series of working solutions by diluting the FB23-2 DMSO stock solution in a
  complete culture medium. The final DMSO concentration in the culture should be kept
  constant across all conditions (including vehicle control) and typically below 0.1% to avoid
  solvent toxicity.
- Treat the cells by adding the **FB23-2** working solutions to achieve final concentrations ranging from approximately 0.5  $\mu$ M to 10  $\mu$ M. A vehicle control (medium with the same final concentration of DMSO) must be included[5].
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours)[2][5].
- After incubation, harvest the cells and perform downstream analyses such as:
  - Proliferation Assays: Using reagents like MTT or CellTiter-Glo.
  - Apoptosis Assays: Using Annexin V/PI staining and flow cytometry[5].
  - Differentiation Assays: Assessing myeloid differentiation markers (e.g., CD11b) by flow cytometry[5].
  - Gene Expression Analysis: RNA extraction followed by qRT-PCR or RNA-sequencing to measure levels of ASB2, RARA, MYC, etc[5].
  - Protein Analysis: Western blotting to measure protein levels of FTO targets[5].



# In Vivo Formulation and Administration Protocol (Mouse Models)

Objective: To evaluate the anti-leukemic efficacy of **FB23-2** in xenograft or patient-derived xenograft (PDX) mouse models of AML.

#### Materials:

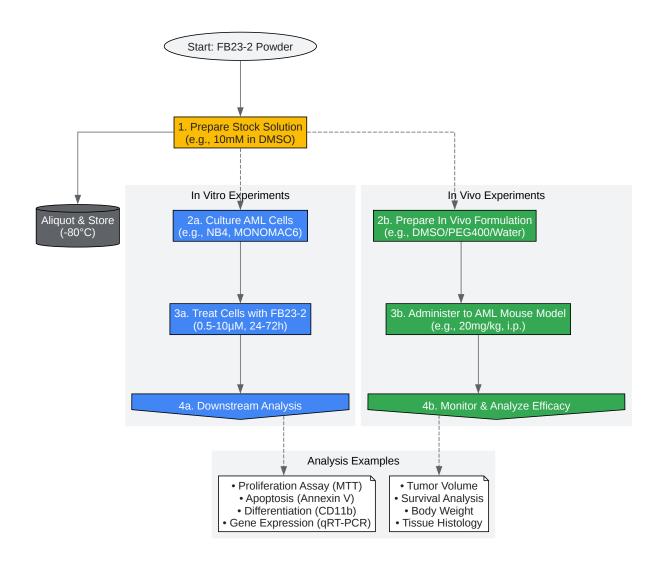
- FB23-2 powder
- Vehicle components: DMSO, PEG400, sterile water[8] or other suitable formulation vehicles[2]
- Sterile syringes and needles
- AML tumor-bearing mice

#### Protocol:

- Formulation Preparation: A reported formulation for intraperitoneal (i.p.) injection is a suspension of **FB23-2** in a vehicle of DMSO, PEG400, and sterile water at a volume ratio of 1:3:6[8].
  - First, dissolve the required amount of FB23-2 powder in DMSO.
  - Add PEG400 and mix thoroughly.
  - Finally, add sterile water to the desired final volume and mix to create a uniform suspension. The solution should be prepared fresh before use.
- Dosing: FB23-2 has been shown to be safe and effective in mice at doses of 20 mg/kg administered daily via i.p. injection[5]. The exact dose and schedule may need to be optimized for specific models.
- Administration: Administer the prepared FB23-2 formulation or vehicle control to the mice via intraperitoneal injection daily for the duration of the study (e.g., 14-21 days)[5][8].



• Monitoring: Monitor mice regularly for tumor progression, body weight, and any signs of toxicity. At the end of the study, tissues can be collected for further analysis[5].





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